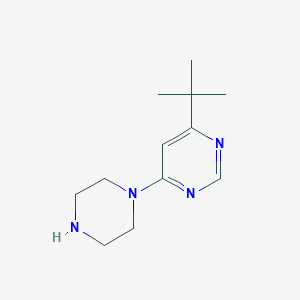

4-Tert-butyl-6-(piperazin-1-yl)pyrimidine

Description

4-Tert-butyl-6-(piperazin-1-yl)pyrimidine is a nitrogen-containing heterocyclic compound characterized by a pyrimidine core substituted at the 4-position with a tert-butyl group and at the 6-position with a piperazine ring. This structure confers unique steric and electronic properties, making it a candidate for pharmaceutical and material science applications. The tert-butyl group enhances lipophilicity and metabolic stability, while the piperazine moiety offers flexibility for further functionalization, such as receptor targeting .

Properties

IUPAC Name |

4-tert-butyl-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4/c1-12(2,3)10-8-11(15-9-14-10)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKOIUXUTMKYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=N1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Tert-butyl-6-(piperazin-1-yl)pyrimidine is a pyrimidine derivative notable for its unique structural features, including a tert-butyl group at the 4-position and a piperazinyl group at the 6-position. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders.

- Molecular Formula : C_{13}H_{18}N_{4}

- Molecular Weight : Approximately 218.3 g/mol

The structural uniqueness of this compound contributes to its distinct chemical reactivity and biological activity, making it a candidate for various therapeutic applications.

Binding Affinity Studies

Research indicates that this compound exhibits significant binding affinity to various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. These interactions suggest potential applications in treating conditions such as anxiety, depression, and other neuropsychiatric disorders.

Case Studies

- Antiproliferative Activity : A study on pyrimidine analogs, including derivatives similar to this compound, demonstrated potent antiproliferative effects against several human cancer cell lines. For instance, compounds with structural similarities showed IC50 values ranging from 1.1 nM to 4.4 nM against A549 lung cancer cells, indicating strong anti-cancer potential .

- Cognitive Enhancement : Research has indicated that piperazine derivatives can enhance cognitive function in animal models. Specifically, compounds exhibiting high affinity for histamine H3 receptors have shown promise in improving cognitive deficits associated with various neurological disorders .

- Anticonvulsant Properties : In studies evaluating the anticonvulsant activity of related compounds, certain derivatives demonstrated efficacy in reducing seizure activity in animal models, suggesting that this compound may also possess similar properties .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Interaction : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, influencing pathways related to mood regulation and cognition.

- Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter metabolism, thereby enhancing the availability of key neurotransmitters like serotonin and dopamine.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity |

|---|---|---|

| 6-(tert-Butyl)-2-methylpyrimidin-4-amine | 1159818-06-0 | 0.98 |

| 6-(tert-Butyl)pyrimidine-2,4-diamine | 175137-26-5 | 0.92 |

| 6-Cyclopropylpyrimidin-4-amine | 7043-08-5 | 0.92 |

| tert-Butyl (5-nitropyridin-2-yl)piperazine | 193902-78-2 | 0.79 |

| tert-Butyl (5-amino-pyridin-2-yl)carbamate | 220731-04-4 | 0.80 |

This table illustrates the structural diversity among pyrimidine derivatives and highlights how variations in substitution can affect biological activity.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₁₃H₂₀N₄ (base structure)

- Functional Groups : Tert-butyl (C(CH₃)₃), piperazine (C₄H₁₀N₂), pyrimidine (C₄H₃N₂).

- Synthesis : Abbott Laboratories reported the synthesis of analogs like 2-(tert-butyl)-4-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, highlighting methods involving nucleophilic substitution reactions on halogenated pyrimidine precursors .

Substituent Variations on the Pyrimidine Core

Halogenated Derivatives

- Example: 2,4,5-Trichloro-6-[4-(2-chloroethyl)piperazin-1-yl]pyrimidine (Compound 5, ) Key Differences: Chlorine atoms at positions 2, 4, and 5 increase electrophilicity, enabling reactivity in cross-coupling reactions. Molecular Weight: 377.7 g/mol (vs. 256.3 g/mol for the target compound). Applications: Intermediate for anticancer agents due to halogen-mediated DNA alkylation .

Sulfonamide Derivatives

- Example: 5-(4-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperazin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione (Compound I, ) Key Differences: A sulfonamide group at position 5 and a uracil-like dihydroxy pyrimidine core enhance hydrogen-bonding capacity. Computational Data: DFT studies (B3LYP/6-311+G(2d,p)) show a dipole moment of 5.8 Debye, indicating high polarity compared to the non-sulfonylated target compound .

Heterocyclic Hybrid Systems

Thieno-Pyrimidine Hybrids

- Example: 2-Chloro-4-morpholino-6-((piperazin-1-yl)methyl)thieno[3,2-d]pyrimidine () Key Differences: A fused thiophene ring replaces one pyrimidine nitrogen, altering aromaticity and electron distribution. The morpholino group at position 4 enhances solubility in polar solvents. Biological Activity: Demonstrated kinase inhibition (e.g., PI3K/mTOR pathways) due to thieno-pyrimidine’s planar structure .

Pyrazolo-Pyridine Derivatives

- Piperazine remains a constant substituent. Applications: Dopamine D3 receptor ligands with nanomolar affinity (IC₅₀ = 12 nM) .

Piperazine-Modified Analogs

N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine

- Key Differences : A butylamine group at position 4 introduces basicity (pKa ~9.5) and enhances blood-brain barrier permeability.

- Applications : Versatile intermediate in antipsychotic drug development .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Key Differences: Piperidine (saturated 6-membered ring) replaces piperazine, reducing hydrogen-bond donor capacity. Methyl at position 4 lowers steric hindrance.

- Crystallography : Planar pyrimidine ring with a dihedral angle of 5.2° between piperidine and pyrimidine .

Preparation Methods

Nucleophilic Aromatic Substitution (S_NAr) on 4,6-Dichloropyrimidine

- Starting Materials: 4,6-Dichloropyrimidine and tert-butoxycarbonyl (Boc)-protected piperazine.

- Reaction Conditions: The reaction is typically conducted in iso-propanol under a nitrogen atmosphere at 0°C, with triethylamine (TEA) as a base to facilitate substitution at the 4-position of the pyrimidine ring.

- Outcome: Formation of the Boc-protected intermediate, tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate.

Palladium-Catalyzed Coupling (Suzuki–Miyaura Coupling)

- Reagents: The Boc-protected intermediate reacts with aryl or heteroaryl boronic acids (e.g., thiophene-3-ylboronic acid) in the presence of Pd(PPh3)4 catalyst and potassium carbonate base in aqueous dioxane.

- Conditions: The reaction is performed under nitrogen at reflux (~100°C) for several hours.

- Purpose: To introduce various substituents at the 6-position of the pyrimidine ring, enabling structural diversity.

Deprotection of Boc Group

- Reagents: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

- Conditions: The reaction is carried out at 0°C to room temperature over 6 hours.

- Result: Removal of the Boc protecting group to yield the free piperazine derivative, 4-(piperazin-1-yl)-6-substituted pyrimidine.

Introduction of tert-Butyl Group

- The tert-butyl group can be introduced either as a substituent on the pyrimidine ring before piperazine substitution or via alkylation reactions using tert-butyl halides under basic conditions, depending on the synthetic route.

Detailed Stepwise Synthesis Example

| Step | Reaction Description | Reagents & Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic substitution of 4,6-dichloropyrimidine with Boc-piperazine | 4,6-Dichloropyrimidine, Boc-piperazine, TEA, iso-propanol, 0°C to RT, N_2 atmosphere, 5-6 h | tert-butyl 4-(6-chloropyrimidin-4-yl)piperazine-1-carboxylate | Moderate to good |

| 2 | Suzuki–Miyaura coupling with aryl boronic acid | Pd(PPh3)4 (5 mol%), K2CO3, dioxane/water, reflux, N_2, 3 h | tert-butyl 4-(6-aryl pyrimidin-4-yl)piperazine-1-carboxylate | Moderate to good |

| 3 | Boc deprotection | TFA in DCM, 0°C to RT, 6 h | 4-(piperazin-1-yl)-6-aryl pyrimidine | Moderate to good |

| 4 | Optional alkylation to introduce tert-butyl group | tert-butyl halide, base, appropriate solvent | 4-Tert-butyl-6-(piperazin-1-yl)pyrimidine | Variable |

Research Findings and Optimization Notes

- The nucleophilic aromatic substitution step is highly dependent on temperature control and the presence of a base like triethylamine to ensure efficient substitution without side reactions.

- The use of Boc-protected piperazine improves selectivity and facilitates purification.

- Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents at the 6-position, enhancing the compound’s chemical versatility.

- Deprotection with TFA is a mild and effective method to obtain the free amine without degradation.

- Industrial-scale synthesis may employ continuous flow reactors and high-throughput screening to optimize reaction parameters, improve yield, and ensure consistent product quality.

- Purification is commonly performed by column chromatography using solvent systems such as ethyl acetate/hexane or DCM/methanol mixtures.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Iso-propanol (S_NAr), Dioxane/Water (Coupling), DCM (Deprotection) | Solvent choice critical for solubility and reaction rate |

| Temperature | 0°C to room temperature (S_NAr, Deprotection), Reflux ~100°C (Coupling) | Low temperature favors selectivity; reflux needed for coupling |

| Catalyst | Pd(PPh3)4 (5 mol%) | Essential for Suzuki coupling |

| Base | Triethylamine (S_NAr), Potassium carbonate (Coupling) | Bases facilitate nucleophilic attack and catalyst activity |

| Atmosphere | Nitrogen or inert gas | Prevents oxidation and side reactions |

| Reaction Time | 3–6 hours | Monitored by TLC for completion |

| Purification | Column chromatography | Ethyl acetate/hexane or DCM/methanol systems |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-tert-butyl-6-(piperazin-1-yl)pyrimidine, and how can purity be optimized?

- Methodology :

- Nucleophilic substitution : React 4-chloro-6-tert-butylpyrimidine with piperazine in a polar aprotic solvent (e.g., DMF or DMSO) under reflux (80–100°C) for 12–24 hours. Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity. Confirm purity via NMR (¹H/¹³C) and LC-MS .

- Key considerations : Excess piperazine (1.5–2.0 eq) ensures complete substitution. Avoid prolonged heating to prevent tert-butyl group degradation .

Q. How can the structural and electronic properties of this compound be characterized for reactivity studies?

- Techniques :

- X-ray crystallography : Resolve crystal structure to confirm bond angles/planarity of the pyrimidine ring and piperazine orientation .

- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate HOMO/LUMO energies, electrostatic potential maps, and Mulliken charges to predict nucleophilic/electrophilic sites .

- Spectroscopy : ¹H NMR (piperazine proton splitting patterns) and IR (C-N stretching at ~1250 cm⁻¹) validate tautomeric forms .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Assays :

- Kinase inhibition : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ determination. Include positive controls (e.g., doxorubicin) .

- Controls : Ensure solubility in DMSO (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How can computational models resolve contradictions in reported reaction yields for tert-butyl-pyrimidine derivatives?

- Approach :

- Reaction path sampling : Apply quantum mechanics (e.g., Gaussian) to map energy barriers for tert-butyl steric effects during substitution. Compare with experimental yields to identify optimal solvents/temperatures .

- Machine learning : Train models on datasets (e.g., reaction temperature, solvent polarity, catalyst) to predict yield outliers and refine synthetic protocols .

- Case study : A 2023 study resolved a 30% yield discrepancy by identifying solvent-dependent tert-butyl carbocation formation as a side reaction .

Q. What strategies minimize piperazine ring conformational variability in target binding studies?

- Solutions :

- Conformational locking : Introduce methyl groups at piperazine C3/C5 positions to restrict ring puckering. Validate via molecular dynamics simulations (e.g., AMBER) .

- Crystallographic screening : Co-crystallize with protein targets (e.g., kinases) to identify preferred binding conformations .

Q. How do solvent and pH affect the stability of this compound in long-term storage?

- Stability protocols :

- Accelerated degradation studies : Store samples in buffers (pH 4–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-MS; acidic conditions hydrolyze tert-butyl groups, while basic conditions degrade piperazine .

- Optimal storage : Lyophilized solid at -20°C in argon-sealed vials retains >90% stability for 12 months .

Methodological Resources

- Synthetic protocols : Refer to tert-butyl carbamate protection/deprotection strategies in and .

- Safety guidelines : Follow ALADDIN SCIENTIFIC CORPORATION’s handling recommendations (e.g., PPE, fume hoods) for piperazine derivatives .

- Data validation : Cross-reference computational predictions with experimental kinetics (e.g., Eyring plots) to ensure model accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.